(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine
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Overview
Description
(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine is a complex organic compound that features a morpholine ring, a pteridine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the morpholine and pyridine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, and bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Similar structure but lacks the pteridine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring instead of a pteridine ring.
Uniqueness
(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine is unique due to the presence of the pteridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H17N7O |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-(pyridin-3-ylmethyl)pteridin-2-amine |
InChI |
InChI=1S/C16H17N7O/c1-2-12(10-17-3-1)11-20-16-21-14-13(18-4-5-19-14)15(22-16)23-6-8-24-9-7-23/h1-5,10H,6-9,11H2,(H,19,20,21,22) |
InChI Key |
UHAJXTOWKBHYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=NC=CN=C32)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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